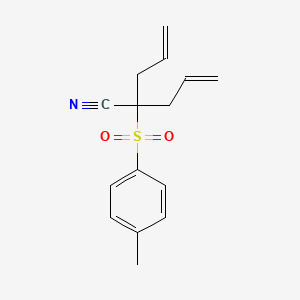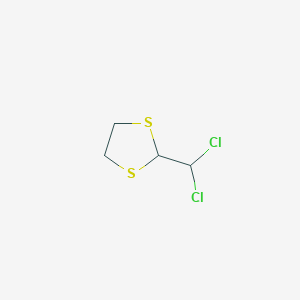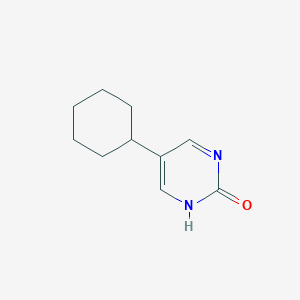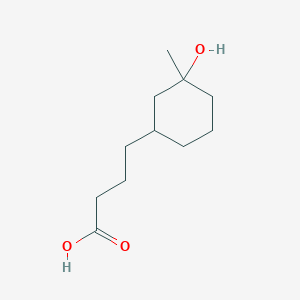
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by the presence of a morpholine ring and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a suitable precursor containing multiple ether linkages. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-enhanced synthesis and heterogeneous catalysis have been explored to improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the morpholine ring .
Wissenschaftliche Forschungsanwendungen
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholin-4-yl-acetic acid: A simpler compound with a morpholine ring and acetic acid moiety.
4-Morpholin-4-yl-2-(trifluoromethyl)aniline: Contains a morpholine ring and a trifluoromethyl group.
3-(Morpholin-4-yl)aniline: Features a morpholine ring attached to an aniline moiety.
Uniqueness
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is unique due to its extended ether linkages and the presence of a morpholine ring. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
92759-77-8 |
|---|---|
Molekularformel |
C20H41NO9 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H41NO9/c22-4-8-25-10-12-27-14-16-29-18-20-30-19-17-28-15-13-26-11-9-24-7-3-21-1-5-23-6-2-21/h22H,1-20H2 |
InChI-Schlüssel |
PIPMYYJFBSBRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


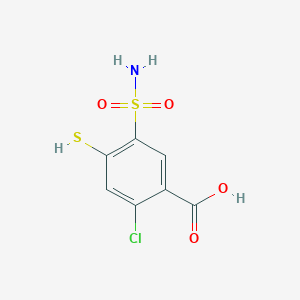
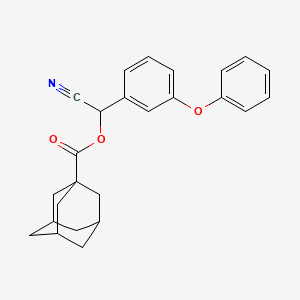
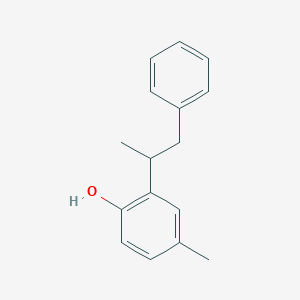

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)

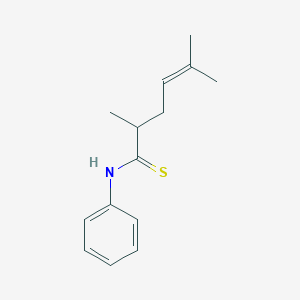
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
